(R)-2-Phenylpyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

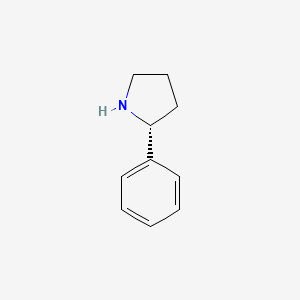

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-phenylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-3,5-6,10-11H,4,7-8H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUTDHSGANMHVIC-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40364077 | |

| Record name | (R)-2-PHENYLPYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56523-47-8 | |

| Record name | (R)-2-PHENYLPYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (R)-2-Phenylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (R)-2-phenylpyrrolidine, a chiral heterocyclic compound of significant interest in medicinal chemistry and asymmetric synthesis. This document details established synthetic methodologies, including enantioselective routes and chiral resolution, along with robust analytical techniques for characterization and determination of enantiomeric purity.

Introduction

This compound is a valuable chiral building block used in the development of a wide range of biologically active molecules. Its rigid pyrrolidine scaffold, combined with the stereogenic center at the 2-position, makes it a crucial component in the synthesis of pharmaceuticals and a versatile ligand in asymmetric catalysis. The ability to produce this compound in high enantiomeric purity is critical for its applications in drug discovery and development, where the stereochemistry of a molecule often dictates its pharmacological activity and safety profile.

Synthesis of this compound

Several synthetic strategies have been developed to produce this compound with high enantiomeric excess (ee). The choice of method often depends on factors such as scale, cost, and the availability of starting materials. This guide focuses on three primary approaches: enantioselective α-arylation of N-Boc-pyrrolidine, synthesis from a chiral precursor, and resolution of a racemic mixture.

Method 1: Enantioselective Palladium-Catalyzed α-Arylation of N-Boc-Pyrrolidine

A highly effective method for the asymmetric synthesis of this compound involves the palladium-catalyzed α-arylation of N-Boc-pyrrolidine. This one-pot reaction utilizes a chiral ligand to induce enantioselectivity.[1]

Logical Workflow for Enantioselective α-Arylation

Caption: Synthetic workflow for this compound via enantioselective α-arylation.

Quantitative Data Summary: Enantioselective α-Arylation

| Step | Starting Material | Product | Yield (%) | Enantiomeric Excess (ee %) |

| Arylation & Deprotection | N-Boc-Pyrrolidine | This compound | ~70-80 | 81-96 |

Method 2: Synthesis from (R)-Phenylglycinol

An alternative enantioselective route utilizes a chiral starting material, (R)-phenylglycinol, to establish the stereochemistry of the final product. This multi-step synthesis involves the formation of an imine, followed by cyclization and reduction.[2]

Quantitative Data Summary: Synthesis from (R)-Phenylglycinol

| Step | Starting Material | Product | Yield (%) | Diastereomeric Excess (de %) |

| Multi-step Synthesis | (R)-Phenylglycinol | This compound | Varies | High |

Method 3: Chiral Resolution of Racemic 2-Phenylpyrrolidine

Racemic 2-phenylpyrrolidine can be synthesized and then separated into its constituent enantiomers through chiral resolution. This method typically involves the formation of diastereomeric salts with a chiral acid, followed by fractional crystallization.[3][4]

Quantitative Data Summary: Chiral Resolution

| Step | Starting Material | Resolving Agent | Product | Yield (%) | Enantiomeric Excess (ee %) |

| Resolution | (±)-2-Phenylpyrrolidine | Chiral Acid (e.g., Tartaric Acid) | This compound | <50 (per enantiomer) | >98 |

Experimental Protocols

Protocol 1: Enantioselective Palladium-Catalyzed α-Arylation of N-Boc-Pyrrolidine[1][5]

-

Deprotonation: To a solution of (-)-sparteine (1.2 equiv.) in anhydrous diethyl ether at -78 °C, add s-BuLi (1.1 equiv.) dropwise. Stir the solution for 15 minutes, then add N-Boc-pyrrolidine (1.0 equiv.) and continue stirring for 3 hours at -78 °C.

-

Transmetalation: Add a solution of ZnCl2 (1.2 equiv.) in THF to the reaction mixture and stir for 30 minutes at -78 °C.

-

Negishi Coupling: In a separate flask, prepare the palladium catalyst by dissolving Pd(OAc)2 (0.05 equiv.) and t-Bu3P-HBF4 (0.1 equiv.) in anhydrous THF. Add this catalyst solution to the reaction mixture, followed by the addition of bromobenzene (1.0 equiv.).

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Work-up and Purification: Quench the reaction with saturated aqueous NH4Cl solution and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield N-Boc-(R)-2-phenylpyrrolidine.

-

Deprotection: Dissolve the purified N-Boc-(R)-2-phenylpyrrolidine in a solution of HCl in methanol and stir at room temperature for 4-6 hours. Concentrate the mixture under reduced pressure and dissolve the residue in water. Basify with NaOH and extract with dichloromethane. The combined organic layers are dried and concentrated to afford this compound.

Protocol 2: Chiral Resolution of (±)-2-Phenylpyrrolidine using a Chiral Acid[3][6]

-

Salt Formation: Dissolve racemic 2-phenylpyrrolidine (1.0 equiv.) in a suitable solvent such as methanol or ethanol. In a separate flask, dissolve a chiral acid (e.g., L-tartaric acid, 0.5 equiv.) in the same solvent.

-

Crystallization: Slowly add the chiral acid solution to the amine solution with stirring. Allow the mixture to stand at room temperature or cool to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Enrichment: The enantiomeric excess of the resolved amine can be improved by recrystallization of the diastereomeric salt.

-

Liberation of the Free Amine: Suspend the diastereomeric salt in water and add a base (e.g., NaOH) to deprotonate the amine. Extract the free this compound with an organic solvent like dichloromethane. Dry the organic layer and remove the solvent to obtain the enantioenriched product.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized this compound.

General Workflow for Characterization

Caption: General workflow for the characterization of this compound.

Spectroscopic and Analytical Data

Table of Spectroscopic Data

| Technique | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 7.40-7.20 (m, 5H, Ar-H), 4.20 (t, 1H, CH-Ph), 3.40-3.20 (m, 2H, CH₂-N), 2.30-1.80 (m, 4H, CH₂-CH₂), 1.70 (br s, 1H, NH) |

| ¹³C NMR (CDCl₃) | δ (ppm): 145.0 (Ar-C), 128.5 (Ar-CH), 127.0 (Ar-CH), 126.0 (Ar-CH), 65.0 (CH-Ph), 47.0 (CH₂-N), 34.0 (CH₂), 25.0 (CH₂) |

| Mass Spec. (ESI+) | m/z: 148.1121 [M+H]⁺ |

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.

Protocol 3: Chiral HPLC for Enantiomeric Excess (ee) Determination[7][8]

-

Sample Preparation: Prepare a dilute solution of the synthesized 2-phenylpyrrolidine in the mobile phase.

-

Chromatographic Conditions:

-

Column: A chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H), is typically used.

-

Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of a basic additive like diethylamine is a common mobile phase. The exact ratio will need to be optimized for the specific column and compound.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).

-

-

Analysis: Inject the sample onto the HPLC system. The two enantiomers will have different retention times, allowing for their separation and quantification.

-

Calculation of Enantiomeric Excess: The ee is calculated from the peak areas of the two enantiomers using the following formula: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100

Conclusion

This technical guide has outlined robust and reliable methods for the synthesis and characterization of this compound. The enantioselective α-arylation of N-Boc-pyrrolidine offers an efficient route to the desired enantiomer with high enantioselectivity. For applications where racemic 2-phenylpyrrolidine is more readily accessible, chiral resolution provides a viable method for obtaining the enantiopure compound. The detailed experimental protocols and characterization data provided herein will serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

References

An In-depth Technical Guide to the Physical Properties of (R)-2-Phenylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of (R)-2-Phenylpyrrolidine, a chiral amine of significant interest in medicinal chemistry and organic synthesis. This document details available quantitative data, outlines experimental protocols for property determination, and visualizes a relevant biological pathway and a synthetic workflow.

Core Physical Properties

This compound is a versatile building block in the development of novel therapeutics, particularly in the fields of neuroscience and anti-inflammatory agents.[1] Its physical characteristics are crucial for its handling, reaction optimization, and formulation.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound. It is important to note that some of the listed data are predicted values and should be confirmed by experimental analysis for critical applications.

| Physical Property | Value | Notes | Source |

| Molecular Formula | C₁₀H₁₃N | - | [2] |

| Molecular Weight | 147.22 g/mol | - | [2] |

| Appearance | Colorless to Yellow Liquid | - | [3] |

| Melting Point | 42-43 °C | Predicted for 2-Phenylpyrrolidine (racemic) | [4][5][6] |

| Boiling Point | 68 °C | Predicted for 2-Phenylpyrrolidine (racemic) | [4][5][6] |

| Density | 0.988 ± 0.06 g/cm³ | Predicted for 2-Phenylpyrrolidine (racemic) | [4][5][6] |

| Refractive Index | 1.5390 | For 2-Phenylpyrrolidine (racemic) | [5][6] |

| pKa | 10.13 ± 0.10 | Predicted for 2-Phenylpyrrolidine (racemic) | [7] |

| Solubility | Amines with 6-9 carbons may or may not be soluble in water. Amines are generally more soluble in acidic solutions due to the formation of the corresponding ammonium salt. | General information for amines. Specific experimental data for this compound is not readily available. | [8] |

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the key physical properties of this compound. These are generalized protocols that can be adapted for this specific compound.

Melting Point Determination (for low-melting solids or as a purity check)

Since this compound can be a liquid at or near room temperature, this protocol is applicable if it is a solid at the time of measurement or for its solid derivatives.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)[9]

-

Capillary tubes (sealed at one end)[3]

-

Thermometer

Procedure:

-

Sample Preparation: A small amount of the solid sample is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[9]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[10]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[10] A narrow melting range (0.5-1°C) is indicative of a pure compound.

Micro Boiling Point Determination

This method is suitable for determining the boiling point of small quantities of liquid.

Apparatus:

-

Thiele tube or a small beaker for an oil bath[11]

-

Small test tube (e.g., 6 x 50 mm) or a fusion tube[11]

-

Capillary tube (sealed at one end)[11]

-

Thermometer

-

Heating source (e.g., Bunsen burner or hot plate)

Procedure:

-

Sample Preparation: A few drops of this compound are placed into the small test tube. A capillary tube is then placed inside the test tube with the sealed end pointing upwards.

-

Apparatus Assembly: The test tube is attached to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and immersed in an oil bath within a Thiele tube or beaker.

-

Heating: The oil bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[11]

-

Observation and Recording: Heating is continued until a rapid and continuous stream of bubbles is observed. The heat source is then removed, and the bath is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Density Determination using a Pycnometer

A pycnometer provides a precise method for determining the density of a liquid.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting stopper containing a capillary)

-

Analytical balance

-

Constant temperature bath

Procedure:

-

Mass of Empty Pycnometer: The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured on an analytical balance (m_pyc).

-

Mass of Pycnometer with Water: The pycnometer is filled with distilled water of a known temperature and density (ρ_water). The stopper is inserted, and any excess water emerging from the capillary is carefully wiped off. The mass of the water-filled pycnometer is measured (m_pyc+water).

-

Volume Calculation: The mass of the water is calculated (m_water = m_pyc+water - m_pyc), and the exact volume of the pycnometer is determined (V = m_water / ρ_water).

-

Mass of Pycnometer with Sample: The pycnometer is emptied, dried, and then filled with this compound at the same temperature. The mass of the sample-filled pycnometer is measured (m_pyc+sample).

-

Density Calculation: The mass of the sample is calculated (m_sample = m_pyc+sample - m_pyc), and the density of this compound is determined (ρ_sample = m_sample / V).[12]

Solubility Determination

This protocol outlines a qualitative method to determine the solubility of this compound in various solvents.

Apparatus:

-

Small test tubes

-

Graduated pipettes or droppers

-

Vortex mixer or manual agitation

Procedure:

-

Solvent Addition: Approximately 1 mL of the solvent to be tested (e.g., water, ethanol, acetone, diethyl ether) is placed in a small test tube.

-

Solute Addition: A small, measured amount of this compound (e.g., 50 µL) is added to the solvent.

-

Mixing: The test tube is vigorously shaken or vortexed for a set period (e.g., 1-2 minutes).

-

Observation: The mixture is observed for signs of dissolution. A clear, homogeneous solution indicates solubility. The presence of cloudiness, a separate layer, or undissolved droplets indicates insolubility or partial solubility.

-

Acidic Solubility: For water-insoluble amines, the test can be repeated using a dilute aqueous acid solution (e.g., 5% HCl). Dissolution in the acidic solution indicates the formation of a soluble ammonium salt, confirming the basic nature of the amine.

Mandatory Visualizations

Signaling Pathway

Phenylpyrrolidine derivatives have been investigated for their potential to modulate inflammatory responses, in some cases by inhibiting Toll-like receptor (TLR) signaling pathways.[13][14][15] TLRs are key components of the innate immune system that recognize pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), leading to the activation of downstream signaling cascades that result in the production of inflammatory cytokines.[13][14][15]

Caption: Generalized Toll-like Receptor (TLR) signaling pathway and potential inhibition points.

Experimental Workflow

The synthesis of this compound can be achieved through various methods, including asymmetric synthesis to ensure the desired enantiomeric purity. A common approach involves the asymmetric α-arylation of an N-protected pyrrolidine, followed by deprotection.

Caption: A representative synthetic workflow for this compound.

References

- 1. chemconnections.org [chemconnections.org]

- 2. Inhibition of TLR2 signaling by small molecule inhibitors targeting a pocket within the TLR2 TIR domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. 2-Phenylpyrrolidine CAS#: 1006-64-0 [m.chemicalbook.com]

- 5. 1006-64-0 CAS MSDS (2-Phenylpyrrolidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. materialneutral.info [materialneutral.info]

- 7. 2-Phenylpyrrolidine | 1006-64-0 [chemicalbook.com]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chymist.com [chymist.com]

- 12. 2-Phenylpyrrolidine | C10H13N | CID 261892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. Toll-like receptor - Wikipedia [en.wikipedia.org]

(R)-2-Phenylpyrrolidine: A Technical Guide to its CAS Number and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the Chemical Abstracts Service (CAS) number and the detailed structure elucidation of (R)-2-Phenylpyrrolidine. This chiral scaffold is a valuable building block in medicinal chemistry and drug development, making a thorough understanding of its synthesis and characterization essential for its effective application.

Core Data Summary

For clarity and rapid comparison, the key identifiers and physical properties of this compound and its racemic form are summarized below.

| Property | This compound | rac-2-Phenylpyrrolidine |

| CAS Number | 56523-47-8[1] | 1006-64-0[2] |

| Molecular Formula | C₁₀H₁₃N[1] | C₁₀H₁₃N[2] |

| Molecular Weight | 147.22 g/mol [1] | 147.22 g/mol [2] |

| Appearance | Colorless to light yellow liquid | Light yellow clear liquid |

Structure Elucidation: A Multi-faceted Approach

The definitive structure and stereochemistry of this compound are established through a combination of spectroscopic techniques and classical chemical methods. The logical workflow for its structure elucidation, from synthesis to confirmation, is outlined below.

Caption: Workflow for the Synthesis and Structure Elucidation of this compound.

Spectroscopic Data

Table 1: Representative ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 7.40 - 7.20 | m | Aromatic protons (5H) |

| 4.15 | t | Methine proton (CH-Ph) |

| 3.40 - 3.20 | m | Methylene protons (CH₂-N) |

| 2.30 - 1.80 | m | Methylene protons (CH₂-CH₂-N and CH₂-CH-Ph) |

| 1.70 | br s | Amine proton (NH) |

Table 2: Representative ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| 145.0 | Quaternary Aromatic Carbon |

| 128.5 | Aromatic CH |

| 127.0 | Aromatic CH |

| 126.0 | Aromatic CH |

| 63.0 | Methine Carbon (CH-Ph) |

| 47.0 | Methylene Carbon (CH₂-N) |

| 35.0 | Methylene Carbon |

| 25.0 | Methylene Carbon |

Table 3: Representative IR and Mass Spectrometry Data

| Technique | Characteristic Peaks |

| IR (Infrared Spectroscopy) | 3300-3400 cm⁻¹ (N-H stretch), 3000-3100 cm⁻¹ (Aromatic C-H stretch), 2850-2950 cm⁻¹ (Aliphatic C-H stretch), 1600, 1495 cm⁻¹ (C=C aromatic stretch) |

| MS (Mass Spectrometry) | m/z 147 (M⁺), 146 (M-H)⁺, 91 (tropylium ion) |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible synthesis and characterization of this compound. The following sections provide an overview of established methodologies.

Synthesis of Racemic 2-Phenylpyrrolidine

A common route to racemic 2-phenylpyrrolidine involves the reduction of 5-phenyl-3,4-dihydro-2H-pyrrole.

Protocol:

-

Preparation of 5-phenyl-3,4-dihydro-2H-pyrrole: This intermediate can be synthesized via the cyclization of 4-amino-4-phenylbutanal or a related precursor.

-

Reduction: The imine is then reduced using a suitable reducing agent, such as sodium borohydride (NaBH₄) in methanol or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).

-

Work-up and Purification: Following the reduction, an aqueous work-up is performed to remove inorganic byproducts. The crude product is then purified by distillation under reduced pressure or column chromatography to yield racemic 2-phenylpyrrolidine.

Chiral Resolution of 2-Phenylpyrrolidine

The separation of the racemic mixture into its constituent enantiomers is a critical step. This is often achieved by classical resolution using a chiral resolving agent.

Protocol using (-)-O,O'-Dibenzoyl-L-tartaric acid:

-

Diastereomeric Salt Formation: Racemic 2-phenylpyrrolidine is dissolved in a suitable solvent, such as methanol or ethanol. To this solution, a half-molar equivalent of (-)-O,O'-dibenzoyl-L-tartaric acid, also dissolved in the same solvent, is added.

-

Fractional Crystallization: The mixture is allowed to stand, often with cooling, to induce the crystallization of the less soluble diastereomeric salt, which in this case is the salt of this compound with (-)-O,O'-dibenzoyl-L-tartaric acid.

-

Isolation of the Diastereomeric Salt: The precipitated salt is isolated by filtration and washed with a small amount of cold solvent to remove the more soluble diastereomer.

-

Liberation of the Free Amine: The purified diastereomeric salt is then treated with a base (e.g., aqueous sodium hydroxide) to neutralize the tartaric acid and liberate the free this compound.

-

Extraction and Purification: The enantiomerically enriched amine is extracted into an organic solvent (e.g., diethyl ether or dichloromethane), dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure. The final product can be further purified by distillation if necessary.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent, such as chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

-

IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

Mass Spectrometry (MS):

-

Mass spectra are obtained using techniques such as electron ionization (EI) or electrospray ionization (ESI) to determine the molecular weight and fragmentation pattern of the compound.

Enantiomeric Purity Determination:

-

The enantiomeric excess (e.e.) of the resolved this compound is determined by chiral high-performance liquid chromatography (HPLC) or by NMR spectroscopy using a chiral solvating agent.

This guide provides a foundational understanding of the key chemical data and methodologies associated with this compound. For specific applications, further optimization of the described protocols may be necessary.

References

Spectroscopic Profile of (R)-2-Phenylpyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for (R)-2-Phenylpyrrolidine, a chiral amine of significant interest in synthetic chemistry and drug development. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the predicted and experimentally observed spectroscopic data for this compound. This data is crucial for the structural elucidation and quality control of this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.20 - 7.40 | m | 5H | - | Ar-H |

| 4.15 | t | 1H | 7.8 | H -2 |

| 3.25 | ddd | 1H | 10.0, 7.5, 5.0 | H -5a |

| 3.00 | ddd | 1H | 10.0, 8.0, 4.5 | H -5b |

| 2.10 | m | 1H | - | H -3a |

| 1.95 | br s | 1H | - | NH |

| 1.80 - 1.90 | m | 2H | - | H -3b, H -4a |

| 1.65 | m | 1H | - | H -4b |

Table 2: ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| 145.2 | Ar-C (quaternary) |

| 128.6 | Ar-C H |

| 127.0 | Ar-C H |

| 126.5 | Ar-C H |

| 64.8 | C -2 |

| 47.1 | C -5 |

| 34.2 | C -3 |

| 25.8 | C -4 |

Note: Data is for the racemic 2-Phenylpyrrolidine and serves as a close approximation for the (R)-enantiomer.[1]

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3300 | Medium, Sharp | N-H Stretch (Secondary Amine) |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 3000 - 2850 | Medium | Aliphatic C-H Stretch |

| 1605, 1495 | Medium-Weak | C=C Stretch (Aromatic Ring) |

| 1450 | Medium | CH₂ Bend |

| 750, 695 | Strong | C-H Out-of-plane Bend (Monosubstituted Benzene) |

Note: Based on characteristic absorption frequencies for secondary amines and monosubstituted benzene rings.[2][3][4][5]

Table 4: Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 147 | 40 | [M]⁺ (Molecular Ion) |

| 146 | 100 | [M-H]⁺ |

| 118 | 30 | [M-C₂H₅]⁺ |

| 91 | 50 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 25 | [C₆H₅]⁺ (Phenyl ion) |

Note: Fragmentation patterns are predicted based on typical pathways for N-benzyl derivatives and related amines.[6]

Experimental Protocols

Standardized protocols are essential for obtaining reproducible and high-quality spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solution should be clear and free of particulate matter.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Background Spectrum: Record a background spectrum of the clean salt plates to subtract any atmospheric and instrumental interferences.

-

Data Acquisition: Place the sample-loaded salt plates in the spectrometer and acquire the spectrum. The data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer. For GC-MS analysis, the sample is injected into a gas chromatograph for separation prior to entering the mass spectrometer.[1]

-

Ionization: Electron Ionization (EI) is a common method for small molecules, typically using an energy of 70 eV.

-

Data Acquisition: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: A flowchart illustrating the process of spectroscopic analysis.

References

- 1. che.hw.ac.uk [che.hw.ac.uk]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Chiral 2-Phenylpyrrolidine: A Comprehensive Technical Guide on its Discovery, Synthesis, and Application in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 2-phenylpyrrolidine stands as a cornerstone in the field of asymmetric synthesis, serving as a versatile chiral auxiliary and organocatalyst. Its rigid five-membered ring structure, appended with a phenyl group at the stereogenic center adjacent to the nitrogen atom, provides a well-defined chiral environment that has proven instrumental in the stereoselective synthesis of a myriad of complex molecules, including pharmaceuticals and natural products. This technical guide provides an in-depth exploration of the discovery, historical development, and diverse synthetic methodologies for obtaining enantiomerically pure 2-phenylpyrrolidine. Furthermore, it details its critical role in asymmetric transformations, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Discovery and Historical Context

The journey of 2-phenylpyrrolidine began with early explorations into the synthesis of α-substituted pyrrolidines. A foundational report by Craig, Bulbrook, and Hixon in 1931 described a general method for the synthesis of such compounds, laying the groundwork for future investigations into their stereochemical properties. While this initial work focused on the racemic synthesis, the subsequent recognition of the importance of chirality in biological systems spurred the development of methods to resolve and synthesize enantiomerically pure forms of 2-phenylpyrrolidine. The true potential of this molecule was unlocked with the advent of asymmetric catalysis, where it emerged as a highly effective controller of stereochemistry.

Synthesis of Chiral 2-Phenylpyrrolidine

The preparation of enantiomerically pure (R)- and (S)-2-phenylpyrrolidine can be broadly categorized into two main strategies: the resolution of a racemic mixture and asymmetric synthesis.

Racemic Synthesis and Chiral Resolution

The classical approach to obtaining chiral 2-phenylpyrrolidine involves the synthesis of the racemic mixture followed by resolution.

2.1.1. Racemic Synthesis

A common laboratory-scale synthesis of racemic 2-phenylpyrrolidine starts from the readily available pyrrolidin-2-one. The process involves a two-step, one-pot synthesis followed by the reduction of a conjugated double bond.[1]

2.1.2. Chiral Resolution via Diastereomeric Salt Formation

The most prevalent method for resolving racemic 2-phenylpyrrolidine is through the formation of diastereomeric salts with a chiral resolving agent, typically a chiral carboxylic acid like tartaric acid or its derivatives. The differing solubilities of the resulting diastereomeric salts allow for their separation by fractional crystallization.

Experimental Protocol: Resolution of Racemic 2-Phenylpyrrolidine with (-)-O,O'-Di-p-toluoyl-L-tartaric Acid

This protocol is a representative procedure for the resolution of racemic 2-phenylpyrrolidine.

Materials:

-

Racemic 2-phenylpyrrolidine

-

(-)-O,O'-Di-p-toluoyl-L-tartaric acid (DPTTA)

-

Methanol

-

2 M Sodium Hydroxide (NaOH) solution

-

Chloroform

-

Anhydrous sodium sulfate

Procedure:

-

Salt Formation: Dissolve racemic 2-phenylpyrrolidine (1.0 equivalent) in a minimal amount of hot methanol. In a separate flask, dissolve (-)-O,O'-Di-p-toluoyl-L-tartaric acid (0.5 to 1.0 equivalent) in a minimal amount of hot methanol.

-

Crystallization: Slowly add the DPTTA solution to the 2-phenylpyrrolidine solution with stirring. Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. The flask can be further cooled in a refrigerator to maximize crystal formation.

-

Isolation of Diastereomeric Salt: Collect the crystalline precipitate by vacuum filtration and wash the crystals with a small amount of cold methanol.

-

Recrystallization (Optional but Recommended): To improve diastereomeric purity, the isolated salt can be recrystallized from a suitable solvent, such as methanol. The progress of the resolution can be monitored by measuring the optical rotation of the mother liquor. The crystallization is typically repeated until a constant rotation is observed.

-

Liberation of the Enantiomerically Enriched Amine: Suspend the diastereomerically pure salt in water and add 2 M NaOH solution until the mixture is basic (pH > 10).

-

Extraction: Extract the liberated free amine with chloroform (3 x volumes).

-

Work-up: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched 2-phenylpyrrolidine.

-

Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation.

Asymmetric Synthesis

Modern approaches increasingly favor direct asymmetric synthesis to avoid the often-tedious process of classical resolution and the inherent 50% theoretical yield limitation.

2.2.1. Catalytic Asymmetric Hydrogenation

The enantioselective hydrogenation of cyclic imines is a powerful method for producing chiral cyclic amines. Iridium-catalyzed asymmetric hydrogenation has been successfully applied to the synthesis of chiral 2-phenylpyrrolidine.

2.2.2. Asymmetric α-Arylation

Palladium-catalyzed asymmetric α-arylation of N-Boc-pyrrolidine, often in the presence of a chiral ligand such as sparteine, can provide enantioenriched N-Boc-2-phenylpyrrolidine. Subsequent deprotection yields the desired chiral amine with high enantiomeric excess.[1]

Quantitative Data on Synthesis and Properties

The following tables summarize key quantitative data for the synthesis and properties of chiral 2-phenylpyrrolidine.

Table 1: Physicochemical Properties of 2-Phenylpyrrolidine Enantiomers

| Property | (S)-2-Phenylpyrrolidine | (R)-2-Phenylpyrrolidine |

| CAS Number | 59347-91-0 | 56523-47-8 |

| Molecular Formula | C₁₀H₁₃N | C₁₀H₁₃N |

| Molecular Weight | 147.22 g/mol | 147.22 g/mol |

| Boiling Point | 237.0 ± 19.0 °C (Predicted) | Not explicitly found |

| Density | 0.988 ± 0.06 g/cm³ (Predicted) | Not explicitly found |

| Specific Rotation ([α]) | -51.4° (c=1, CHCl₃) | +51.4° (c=1, CHCl₃) (inferred) |

Note: The specific rotation of the (R)-enantiomer is inferred to be equal in magnitude and opposite in sign to the (S)-enantiomer.

Table 2: Comparison of Synthetic Methods for Chiral 2-Phenylpyrrolidine

| Method | Reagents/Catalyst | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Chiral Resolution | Racemic 2-phenylpyrrolidine, dibenzoyl-D-tartaric acid | 49 (for (S)-enantiomer) | 24 (initial, can be improved by recrystallization) | [1] |

| Asymmetric α-Arylation | N-Boc-pyrrolidine, (-)-sparteine, Pd catalyst | - | 81-96 | [1] |

Note: Yields and ee values can vary significantly depending on the specific reaction conditions and substrates.

Applications in Asymmetric Synthesis

Chiral 2-phenylpyrrolidine has found widespread application as both a chiral auxiliary and an organocatalyst.

Chiral Auxiliary

As a chiral auxiliary, 2-phenylpyrrolidine is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then cleaved and can often be recovered.

4.1.1. Asymmetric Alkylation

One of the key applications is in the asymmetric alkylation of enolates. The chiral pyrrolidine is first converted to an amide with a carboxylic acid. Deprotonation forms a chiral enolate, where the bulky phenyl group of the auxiliary effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face.

Organocatalysis

Inspired by the success of proline in organocatalysis, 2-phenylpyrrolidine and its derivatives have been employed as catalysts in a variety of asymmetric transformations. The secondary amine moiety is key to its catalytic activity, often proceeding through enamine or iminium ion intermediates.

4.2.1. Asymmetric Aldol Reaction

In a typical proline-catalyzed aldol reaction, which serves as a model for 2-phenylpyrrolidine catalysis, the amine catalyst reacts with a donor aldehyde or ketone to form a nucleophilic enamine. This enamine then attacks an acceptor aldehyde, and subsequent hydrolysis releases the aldol product and regenerates the catalyst. The stereochemistry is controlled by the chiral environment of the catalyst in the transition state.

Conclusion

Chiral 2-phenylpyrrolidine has a rich history, evolving from an early synthetic target to a sophisticated tool in the hands of synthetic chemists. Its accessibility through both classical resolution and modern asymmetric synthesis, combined with its proven efficacy as a chiral auxiliary and organocatalyst, ensures its continued importance in academic research and industrial drug development. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals seeking to leverage the power of this versatile chiral building block in their synthetic endeavors. Further innovations in catalytic systems and applications of 2-phenylpyrrolidine and its derivatives are anticipated to continue to push the boundaries of asymmetric synthesis.

References

An In-depth Technical Guide on the Solubility of (R)-2-Phenylpyrrolidine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (R)-2-Phenylpyrrolidine. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the compound's physical properties, qualitative solubility profile based on chemical principles, and a generalized experimental protocol for solubility determination.

Introduction to this compound

This compound is a chiral organic compound featuring a pyrrolidine ring substituted with a phenyl group at the 2-position. Its structure, containing both a hydrophobic phenyl group and a polar secondary amine, dictates its solubility in various solvents. This compound and its derivatives are valuable building blocks in asymmetric synthesis and are of interest in medicinal chemistry and materials science. Understanding its solubility is crucial for its application in synthesis, purification, and formulation.

Physicochemical Properties

A summary of the key physical and chemical properties of 2-phenylpyrrolidine is presented below. These properties provide insights into its expected solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃N | [1][2] |

| Molecular Weight | 147.22 g/mol | [1][2] |

| Appearance | Colorless to Yellow Liquid | [3] |

| Melting Point | 42-43 °C | [4][5] |

| Boiling Point | 237-241 °C at 760 mmHg | [5] |

| Density | Approximately 1.01 g/cm³ |

Note: Some sources describe the compound as a liquid at room temperature, while others provide a melting point, suggesting it can exist as a low-melting solid or a liquid depending on purity and ambient temperature.

Qualitative Solubility Profile

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran): this compound is expected to be readily soluble in these solvents. The polar secondary amine group can engage in dipole-dipole interactions with the solvent molecules.

-

Polar Protic Solvents (e.g., Alcohols like Methanol, Ethanol): High solubility is anticipated due to the ability of the secondary amine to act as a hydrogen bond acceptor and, to a lesser extent, a donor with the hydroxyl group of the alcohol.

-

Non-Polar Solvents (e.g., Hexane, Toluene): The presence of the non-polar phenyl group and the hydrocarbon backbone of the pyrrolidine ring suggests that it will have some solubility in non-polar solvents. Aromatic amines are generally more soluble in aromatic solvents.[6] Therefore, good solubility is expected in toluene. Solubility in aliphatic non-polar solvents like hexane might be more limited compared to polar or aromatic solvents.

-

Halogenated Solvents (e.g., Dichloromethane, Chloroform): this compound is expected to be highly soluble in these solvents due to favorable dipole-dipole interactions.

-

Water: As a secondary amine with a significant hydrocarbon content (ten carbon atoms), its solubility in water is expected to be low.[7] However, it can be dissolved in dilute aqueous acid solutions due to the formation of the more polar and water-soluble ammonium salt.[8]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like this compound in an organic solvent. This method, often referred to as the isothermal equilibrium method, involves preparing a saturated solution and determining the concentration of the solute.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent (e.g., Toluene)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath (e.g., shaker bath)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed vial. The goal is to have undissolved solid present to ensure saturation.

-

Equilibration: Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution equilibrium is reached. The shaking facilitates this process.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe. To ensure no solid particles are transferred, pass the solution through a syringe filter into a pre-weighed volumetric flask.

-

Quantification: Determine the mass of the collected supernatant. Dilute the sample with a suitable solvent to a concentration within the calibration range of the analytical instrument. Analyze the concentration of this compound in the diluted sample using a pre-calibrated HPLC or GC method.

-

Calculation: Calculate the solubility as the mass of the solute per volume or mass of the solvent (e.g., in mg/mL or g/100g ).

Visualized Experimental Workflow

The logical flow of the described experimental protocol for solubility determination is illustrated in the diagram below.

Caption: Workflow for experimental solubility determination.

Conclusion

While quantitative solubility data for this compound in common organic solvents is not widely published, its chemical structure provides a strong basis for predicting its solubility behavior. It is expected to be soluble in a broad range of organic solvents, with particularly high solubility in polar aprotic, polar protic, and aromatic solvents. For precise applications, the experimental determination of solubility using a standardized protocol, as outlined in this guide, is recommended. This information is critical for researchers and professionals in drug development and chemical synthesis to effectively utilize this compound in their work.

References

- 1. 2-Phenylpyrrolidine | C10H13N | CID 261892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C10H13N | CID 1520807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 1006-64-0 CAS MSDS (2-Phenylpyrrolidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 2-Phenylpyrrolidine | 1006-64-0 [sigmaaldrich.com]

- 6. quora.com [quora.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Chapter 21 Notes [web.pdx.edu]

An In-depth Technical Guide on the Thermodynamic Properties and Stability of (R)-2-Phenylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermodynamic properties and stability of (R)-2-Phenylpyrrolidine, a chiral amine of significant interest in pharmaceutical and chemical research. Due to the limited availability of specific experimental data for this compound, this document outlines the established methodologies for determining these crucial parameters. The protocols and theoretical frameworks presented here serve as a robust guide for researchers seeking to characterize this compound and similar molecules.

Physicochemical Properties of this compound

This compound is a cyclic secondary amine with a phenyl group at the 2-position of the pyrrolidine ring.[1] Its chemical structure imparts specific properties relevant to its application in synthesis and drug design. A summary of its basic physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃N | PubChem[2] |

| Molecular Weight | 147.22 g/mol | PubChem[2] |

| IUPAC Name | (2R)-2-phenylpyrrolidine | PubChem |

| CAS Number | 56523-47-8 | PubChem |

| Melting Point | 42-43 °C | ChemicalBook[3] |

| Boiling Point | 68 °C | ChemicalBook[3] |

| Density (Predicted) | 0.988 ± 0.06 g/cm³ | ChemicalBook[3] |

Thermodynamic Properties

The thermodynamic properties of a compound are fundamental to understanding its energy landscape, reactivity, and stability. These properties include the standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), and heat capacity (Cp).

The standard enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. It is a critical parameter for calculating reaction enthalpies and assessing the energetic feasibility of chemical processes.

Experimental Determination: Bomb Calorimetry

The standard enthalpy of formation of an organic compound like this compound is typically determined indirectly from its enthalpy of combustion (ΔcH°), which is measured experimentally using a bomb calorimeter.[4][5]

Experimental Protocol: Bomb Calorimetry [4][6][7][8]

-

Sample Preparation: A precisely weighed pellet (approximately 1 g) of the substance is placed in the sample holder of the bomb calorimeter.

-

Fuse Wire: A fuse wire of known length and mass is connected to the electrodes, with the wire in contact with the sample pellet.

-

Assembly and Pressurization: The bomb is sealed and purged with oxygen to remove nitrogen, then filled with high-purity oxygen to a pressure of approximately 25-30 atm.

-

Calorimeter Setup: The sealed bomb is placed in a calorimeter bucket containing a precise volume of water (e.g., 2000 mL). The calorimeter is then sealed.

-

Temperature Equilibration: The water is stirred, and the initial temperature is recorded once it has stabilized.

-

Ignition: The sample is ignited by passing an electric current through the fuse wire.

-

Temperature Monitoring: The temperature of the water is recorded at regular intervals until a maximum temperature is reached and then begins to cool.

-

Data Analysis: The heat capacity of the calorimeter system (Ccal) is first determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the observed temperature change (ΔT), the mass of the sample, and Ccal. Corrections are made for the heat released by the combustion of the fuse wire.

The enthalpy of formation is then calculated using Hess's Law:

ΔcH°(sample) = ΣΔfH°(products) - ΣΔfH°(reactants)

For the combustion of this compound (C₁₀H₁₃N):

C₁₀H₁₃N(l) + 13.25 O₂(g) → 10 CO₂(g) + 6.5 H₂O(l) + 0.5 N₂(g)

ΔfH°(C₁₀H₁₃N, l) = 10 * ΔfH°(CO₂, g) + 6.5 * ΔfH°(H₂O, l) - ΔcH°(C₁₀H₁₃N, l)

Table 2: Standard Enthalpies of Formation for Combustion Products

| Compound | State | ΔfH° (kJ/mol) at 298.15 K |

| Carbon Dioxide (CO₂) | gas | -393.51 |

| Water (H₂O) | liquid | -285.83 |

Note: The enthalpy of formation of O₂(g) and N₂(g) in their standard states is zero.

The Gibbs free energy of formation indicates the spontaneity of a compound's formation from its elements. It is calculated from the enthalpy of formation (ΔfH°) and the standard entropy (S°).

ΔfG° = ΔfH° - TΔS°

The standard entropy change of formation (ΔS°) is calculated from the standard entropies of the compound and its constituent elements.

Experimental Determination of Entropy: Calorimetry

The absolute entropy of a substance can be determined by measuring its heat capacity as a function of temperature from near absolute zero to the desired temperature (usually 298.15 K) and integrating.

Heat capacity is the amount of heat required to raise the temperature of a substance by one degree. It is an important property for heat transfer calculations and for understanding the thermal behavior of materials.

Experimental Determination: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a widely used technique to measure the heat capacity of solids and liquids.[9][10][11]

Experimental Protocol: Differential Scanning Calorimetry (DSC) for Heat Capacity [12][13]

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program is set, which typically involves a heating ramp at a constant rate (e.g., 10 °C/min) over the temperature range of interest.

-

Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature as the furnace temperature is increased.

-

Data Analysis: The heat capacity of the sample is calculated by comparing the heat flow signal of the sample to that of a known standard (e.g., sapphire) run under the same conditions.

Stability of this compound

The stability of a pharmaceutical compound is a critical factor determining its shelf-life, storage conditions, and formulation compatibility.[14][15] Thermal stability is a key aspect of this, and it is often assessed using thermogravimetric analysis.

Experimental Determination: Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[16][17] It is used to determine the decomposition temperature and to study the thermal stability of materials.

Experimental Protocol: Thermogravimetric Analysis (TGA) [16][17]

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in a tared TGA pan.

-

Instrument Setup: The pan is placed in the TGA furnace. The desired atmosphere (e.g., nitrogen or air) and heating rate (e.g., 10 °C/min) are set.

-

Measurement: The instrument continuously measures the mass of the sample as the temperature is increased.

-

Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The onset temperature of decomposition is a key indicator of thermal stability.

Table 3: Hypothetical Thermal Stability Data for this compound

| Parameter | Description | Hypothetical Value |

| Onset of Decomposition (T_onset) | The temperature at which significant mass loss begins. | 200 - 250 °C |

| Temperature at Max Decomposition Rate (T_peak) | The temperature at which the rate of mass loss is highest. | 250 - 300 °C |

| Residue at 600 °C | The percentage of mass remaining at the end of the analysis. | < 5% |

Note: These are hypothetical values and would need to be determined experimentally.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive determination of the thermodynamic properties and stability of this compound.

References

- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 2. 2-Phenylpyrrolidine | C10H13N | CID 261892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1006-64-0 CAS MSDS (2-Phenylpyrrolidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. biopchem.education [biopchem.education]

- 5. jpyro.co.uk [jpyro.co.uk]

- 6. web.williams.edu [web.williams.edu]

- 7. ivypanda.com [ivypanda.com]

- 8. nsuworks.nova.edu [nsuworks.nova.edu]

- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 12. s4science.at [s4science.at]

- 13. researchgate.net [researchgate.net]

- 14. resolvemass.ca [resolvemass.ca]

- 15. veeprho.com [veeprho.com]

- 16. aurigaresearch.com [aurigaresearch.com]

- 17. improvedpharma.com [improvedpharma.com]

An In-depth Technical Guide to (R)-2-Phenylpyrrolidine and its Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (R)-2-phenylpyrrolidine scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds.[1] Its inherent chirality is a crucial feature, as stereoisomers of chiral drugs can exhibit significantly different pharmacological and toxicological profiles.[1] The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, provides a three-dimensional framework that allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[2] This guide provides a comprehensive overview of the synthesis, biological activity, and therapeutic applications of this compound and its derivatives, with a focus on their roles as Tropomyosin receptor kinase (TRK) inhibitors and α4β2 nicotinic acetylcholine receptor (nAChR) modulators.

This compound as a Key Pharmacophore

The this compound moiety has been successfully incorporated into numerous drug candidates due to its favorable physicochemical properties and its ability to engage in key binding interactions within protein active sites. Its applications span various therapeutic areas, including oncology, neuroscience, and inflammatory diseases.[2][3]

Pan-Tropomyosin Receptor Kinase (TRK) Inhibitors

The Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a critical role in the development and function of the nervous system.[4] Dysregulation of TRK signaling, often through chromosomal rearrangements leading to NTRK gene fusions, is a known oncogenic driver in a diverse range of cancers.[5] This has led to the development of highly specific pan-TRK inhibitors, which have shown significant efficacy in a tumor-agnostic manner.

Structure-guided drug design has identified the this compound moiety as an ideal component for bicyclic pan-TRK inhibitors. Its shape is complementary to a hydrophobic pocket within the TRK kinase domain, contributing to high binding affinity and selectivity.[4][5]

The following table summarizes the in vitro activity of representative this compound-containing imidazopyridazine pan-TRK inhibitors.

| Compound | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Reference |

| Imidazopyridazine 1 | 1 | 3 | 1 | [4] |

| Imidazopyridazine 2 | 2 | 5 | 2 | [4] |

| GNF-8625 | 1 | 1 | 1 | [4] |

α4β2 Nicotinic Acetylcholine Receptor (nAChR) Ligands

The α4β2 nicotinic acetylcholine receptors are the most abundant subtype of nAChRs in the brain and are implicated in various physiological processes, including learning, memory, and attention.[6] These receptors are important therapeutic targets for a range of neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and nicotine addiction.

The this compound scaffold has been utilized in the design of potent and selective α4β2 nAChR ligands. The stereochemistry at the 2-position of the pyrrolidine ring is critical for high-affinity binding.[7] Derivatives such as pyrrolidinyl-benzodioxanes have been extensively studied, with substitutions on the aromatic ring significantly influencing affinity and selectivity over other nAChR subtypes like α3β4.[7][8]

The following table presents the binding affinities of representative this compound-based ligands for the α4β2 nAChR.

| Compound | α4β2 nAChR Ki (µM) | α3β4 nAChR Ki (µM) | Selectivity (α3β4/α4β2) | Reference |

| (S,R)-2-(2-Pyrrolidinyl)benzodioxane | 0.26 | >10 | >38 | [7] |

| (S,S)-2-(2-Pyrrolidinyl)benzodioxane | 0.47 | >10 | >21 | [7] |

| (S,R)-7-Hydroxy-2-(N-methyl-2-pyrrolidinyl)-1,4-benzodioxane | 0.012 | 0.31 | 26 | [7] |

| Compound 21 | 0.113 | - | - | [9] |

| Compound 20 | 0.031 | - | - | [9] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative this compound derivative and for key biological assays used in their evaluation.

Synthesis of this compound Substituted Imidazopyridazines (General Procedure)

This protocol describes a general method for the synthesis of imidazopyridazine-based pan-TRK inhibitors incorporating the this compound moiety.

Materials:

-

Substituted 3-bromo-8-methylimidazo[1,2-a]pyrazine

-

This compound

-

Palladium catalyst (e.g., Pd2(dba)3)

-

Ligand (e.g., Xantphos)

-

Base (e.g., Cs2CO3)

-

Anhydrous solvent (e.g., 1,4-dioxane)

-

Standard laboratory glassware

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add the substituted 3-bromo-8-methylimidazo[1,2-a]pyrazine (1.0 eq), this compound (1.2 eq), palladium catalyst (0.05 eq), ligand (0.1 eq), and base (2.0 eq).

-

Add anhydrous solvent to the reaction vessel.

-

Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired this compound substituted imidazopyridazine.

TRK Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against TRK kinases.[1]

Materials:

-

Recombinant TrkA, TrkB, or TrkC enzyme

-

Kinase substrate (e.g., Poly (Glu, Tyr) 4:1)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test compounds (dissolved in DMSO)

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compounds in assay buffer. Prepare solutions of the TRK kinase and substrate in assay buffer.

-

Kinase Reaction: In a 384-well plate, add 2.5 µL of the kinase solution. Add 2.5 µL of the diluted test compound or vehicle control (DMSO). Initiate the reaction by adding 5 µL of a solution containing ATP and the substrate.

-

Incubate the plate at room temperature for 1 hour.

-

ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated in the kinase reaction to ATP and provides the reagents for luminescence.

-

Incubate for 30 minutes at room temperature.

-

Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the IC50 values by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.

α4β2 nAChR Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of test compounds to the α4β2 nAChR.[10]

Materials:

-

Cell membranes expressing human α4β2 nAChRs

-

Radioligand (e.g., [3H]-Cytisine or [3H]-Epibatidine)

-

Test compounds

-

Non-specific binding control (e.g., nicotine or unlabeled cytisine at a high concentration)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2.5 mM CaCl2, 1 mM MgCl2)

-

Scintillation cocktail

-

Scintillation counter

-

Glass fiber filters

Procedure:

-

In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically near its Kd), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of the non-specific binding control.

-

Incubate the plate at a specified temperature (e.g., 4 °C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound by plotting the percentage of specific binding against the log concentration of the test compound. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

TRK Signaling Pathway

Neurotrophin binding to a TRK receptor induces receptor dimerization and autophosphorylation of specific tyrosine residues in the kinase domain. This triggers the activation of downstream signaling cascades, primarily the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which are crucial for cell proliferation, survival, and differentiation.[3][11] Pan-TRK inhibitors block this process by competing with ATP for binding to the kinase domain, thereby preventing autophosphorylation and subsequent downstream signaling.

Caption: TRK Signaling Pathway and Inhibition.

α4β2 Nicotinic Acetylcholine Receptor (nAChR) Signaling

The α4β2 nAChR is a ligand-gated ion channel. Upon binding of an agonist, such as acetylcholine or a synthetic ligand, the channel undergoes a conformational change, opening a pore that is permeable to cations, primarily Na+ and Ca2+.[12] This influx of positive ions leads to depolarization of the cell membrane, triggering downstream signaling events. In addition to its ionotropic function, the α4β2 nAChR can also engage in metabotropic signaling cascades.[13]

Caption: α4β2 nAChR Signaling Pathways.

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel this compound derivatives.

Caption: Drug Discovery Workflow.

Conclusion

This compound has proven to be a highly valuable and versatile scaffold in modern drug discovery. Its unique structural and stereochemical properties have enabled the development of potent and selective modulators of challenging targets such as TRK kinases and α4β2 nAChRs. The successful application of this moiety in generating clinical candidates highlights its importance and potential for future drug development endeavors. This guide has provided an overview of the key aspects of this compound chemistry and pharmacology, offering a foundation for researchers and scientists working in this exciting field. Continued exploration of this privileged scaffold is likely to yield novel therapeutics for a range of unmet medical needs.

References

- 1. benchchem.com [benchchem.com]

- 2. Pyrrolidinyl benzofurans and benzodioxanes: Selective α4β2 nicotinic acetylcholine receptor ligands with different activity profiles at the two receptor stoichiometries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. researchgate.net [researchgate.net]

- 6. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. air.unimi.it [air.unimi.it]

- 9. mdpi.com [mdpi.com]

- 10. Nicotinic α4β2 receptor imaging agents. Part IV. Synthesis and Biological Evaluation of 3-(2-(S)-3,4-dehydropyrrolinylmethoxy)-5-(3’-18F-Fluoropropyl)pyridine (18F-Nifrolene) using PET - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Regulation of neurotrophin receptor (Trk) signaling: suppressor of cytokine signaling 2 (SOCS2) is a new player [frontiersin.org]

- 12. X-ray structure of the human α4β2 nicotinic receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Cornerstone of Modern Chemistry: An In-depth Guide to the Pyrrolidine Ring System

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, stands as a pivotal structural motif in the landscape of organic chemistry and drug discovery. Its unique conformational flexibility, inherent basicity, and synthetic versatility have established it as a privileged scaffold in a vast array of natural products, pharmaceuticals, and catalysts. This technical guide provides a comprehensive exploration of the fundamental chemistry of the pyrrolidine ring system, offering a detailed overview of its structure, properties, reactivity, and synthesis. The information is tailored for researchers, scientists, and drug development professionals who seek a deeper understanding of this critical chemical entity.

Structural and Physicochemical Properties

The pyrrolidine ring is characterized by its non-planar, puckered conformation, which is a consequence of the sp³ hybridization of its constituent carbon and nitrogen atoms.[1][2][3] This puckering is not static, and the ring undergoes rapid conformational changes between various envelope and twisted forms.[4] The nitrogen atom's lone pair of electrons plays a crucial role in the ring's chemistry, imparting basicity and nucleophilicity.[4]

Molecular Geometry

The endocyclic bond angles and lengths of the pyrrolidine ring deviate from those of a planar pentagon, reflecting its puckered nature. While precise values can vary with substitution, the general geometric parameters provide insight into the ring's strain and conformational preferences.

| Parameter | Value | Reference |

| Bond Lengths | ||

| C-N | ~1.47 Å | [4] |

| C-C | ~1.54 Å | [4] |

| Bond Angles | ||

| C-N-C | ~109° | [4] |

| N-C-C | ~104° | [4] |

| C-C-C | ~105° | [4] |

| Dihedral Angles | Variable (Puckered Conformation) | [5] |

Physicochemical Data

The physicochemical properties of pyrrolidine are essential for its application in various chemical contexts, from solvent selection to reaction condition optimization.

| Property | Value | Reference |

| Molecular Formula | C₄H₉N | |

| Molar Mass | 71.12 g/mol | |

| Appearance | Colorless to pale yellow liquid | [6] |

| Odor | Ammonia-like, fishy | [6] |

| Density | 0.866 g/cm³ | [7] |

| Boiling Point | 87 °C | [7] |

| Melting Point | -63 °C | [7] |

| Solubility in Water | Miscible | [7] |

| pKa of Conjugate Acid | 11.27 | [7] |

Spectroscopic Characterization

The structural features of the pyrrolidine ring give rise to characteristic spectroscopic signatures, which are indispensable for its identification and the analysis of its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure and conformation of pyrrolidine-containing molecules. The chemical shifts are influenced by the ring's puckering and the electronic environment of the nitrogen atom.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

| ¹H NMR | ||||

| ~2.8 | Multiplet | H2, H5 (α-protons) | [8] | |

| ~1.7 | Multiplet | H3, H4 (β-protons) | [8] | |

| Variable | Broad Singlet | N-H | ||

| ¹³C NMR | ||||

| ~47 | C2, C5 (α-carbons) | [9] | ||

| ~25 | C3, C4 (β-carbons) | [9] |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For pyrrolidine, the N-H stretching vibration is a key diagnostic feature.

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Reference |

| N-H Stretch | 3350 - 3300 | Medium to Weak | [10] |

| C-H Stretch (sp³) | 2970 - 2850 | Strong | [11] |

| C-N Stretch | 1220 - 1020 | Medium |

Mass Spectrometry (MS)

Mass spectrometry of pyrrolidine typically shows a prominent molecular ion peak, with fragmentation patterns arising from the loss of hydrogen and small alkyl fragments.

| m/z | Relative Intensity | Assignment | Reference |

| 71 | High | [M]⁺ (Molecular Ion) | [12] |

| 70 | High | [M-H]⁺ | [12] |

| 43 | High | [C₃H₇]⁺ | [12] |

Reactivity and Synthetic Applications

The chemistry of the pyrrolidine ring is dominated by the nucleophilicity of the nitrogen atom. This reactivity is harnessed in a wide range of organic transformations.

N-Alkylation

Pyrrolidine readily undergoes N-alkylation with alkyl halides and other electrophiles to form N-substituted pyrrolidines. This reaction is fundamental to the synthesis of a vast number of pyrrolidine derivatives.

Enamine Formation

Pyrrolidine is a widely used secondary amine for the formation of enamines from ketones and aldehydes. The resulting enamines are versatile nucleophiles in their own right, participating in reactions such as the Stork enamine alkylation.[13]

Synthesis of the Pyrrolidine Ring

Several synthetic routes have been developed for the construction of the pyrrolidine ring, starting from readily available precursors.

From 1,4-Butanediol

The industrial synthesis of pyrrolidine often involves the reaction of 1,4-butanediol with ammonia at high temperature and pressure over a metal catalyst.[14]

Experimental Protocols

General Procedure for N-Alkylation of Pyrrolidine

This protocol provides a general method for the N-alkylation of pyrrolidine using an alkyl halide.

Materials:

-

Pyrrolidine

-

Alkyl halide (e.g., iodomethane, benzyl bromide)

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Acetonitrile or N,N-dimethylformamide (DMF) as solvent

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add pyrrolidine (1.0 eq) and the chosen solvent.

-

Add the base (e.g., K₂CO₃, 1.5 eq).

-

Cool the mixture in an ice bath.

-

Slowly add the alkyl halide (1.1 eq) to the stirred suspension.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC-MS).

-

Upon completion, filter the reaction mixture to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The crude product can be purified by distillation or column chromatography.

General Procedure for Enamine Synthesis from a Ketone

This protocol outlines a typical procedure for the synthesis of an enamine from a ketone and pyrrolidine.

Materials:

-

Ketone (e.g., cyclohexanone)

-

Pyrrolidine

-

p-Toluenesulfonic acid (catalytic amount)

-

Toluene or benzene as solvent

-

Dean-Stark apparatus

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-